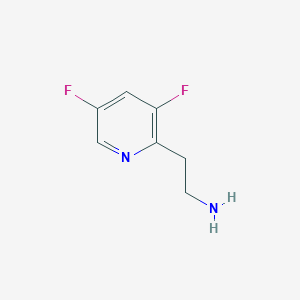
2-(3,5-Difluoropyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluoropyridin-2-yl)ethanamine is a chemical compound with the molecular formula C7H8F2N2 It is a derivative of pyridine, where the pyridine ring is substituted with two fluorine atoms at the 3 and 5 positions and an ethanamine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluoropyridin-2-yl)ethanamine typically involves the fluorination of pyridine derivatives. One common method includes the use of 2-aminopyridine as a starting material, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a Sandmeyer reaction to introduce fluorine atoms, resulting in 2,3,5-trifluoropyridine. Finally, the ethanamine group is introduced through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the product and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Difluoropyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
2-(3,5-Difluoropyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparison with Similar Compounds
- 2-(3,5-Dichloropyridin-2-yl)ethanamine
- 2-(3,5-Dibromopyridin-2-yl)ethanamine
- 2-(3,5-Difluoropyridin-4-yl)ethanamine
Comparison: Compared to its chlorinated and brominated analogs, 2-(3,5-Difluoropyridin-2-yl)ethanamine exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity. This makes it particularly valuable in applications requiring strong and selective interactions .
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-(3,5-difluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8F2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2,10H2 |
InChI Key |
YFXXFKYNDIMZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















